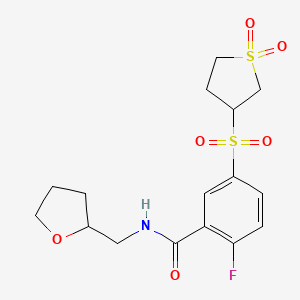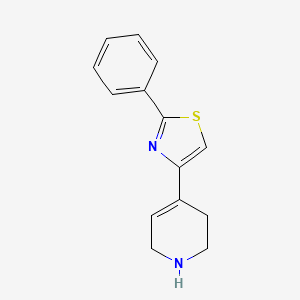![molecular formula C25H34N4O7 B12630091 (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-b]isoquinolin-2-yl group, a propanoylamino group, and a hexanoic acid moiety. Its intricate design makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves multiple steps, including the formation of the imidazo[1,5-b]isoquinolin-2-yl core, the attachment of the propanoylamino group, and the incorporation of the hexanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific pathways involved in disease processes, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- **(2S)-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Uniqueness
The uniqueness of (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid lies in its specific structural features, such as the imidazo[1,5-b]isoquinolin-2-yl group and the hexanoic acid moiety. These features confer unique reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H34N4O7 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C25H34N4O7/c1-25(2,3)36-23(34)26-12-7-6-10-18(22(32)33)27-20(30)11-13-28-21(31)19-14-16-8-4-5-9-17(16)15-29(19)24(28)35/h4-5,8-9,18-19H,6-7,10-15H2,1-3H3,(H,26,34)(H,27,30)(H,32,33)/t18-,19-/m0/s1 |
InChI Key |
USYVIFGAPMRJSN-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN1C(=O)[C@@H]2CC3=CC=CC=C3CN2C1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCN1C(=O)C2CC3=CC=CC=C3CN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


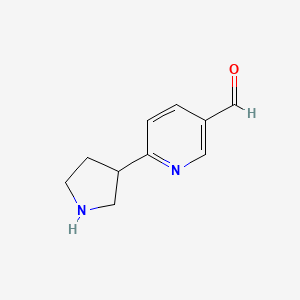
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
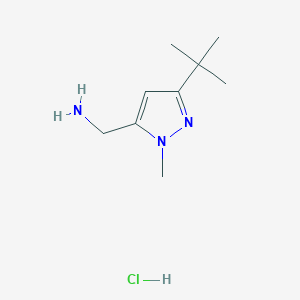
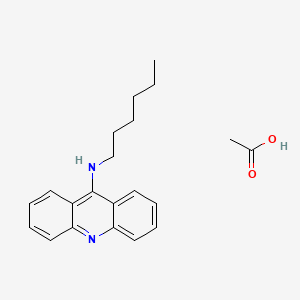
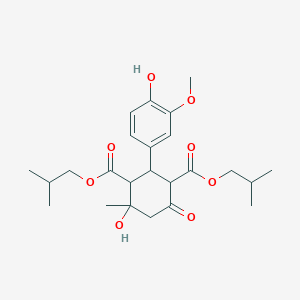
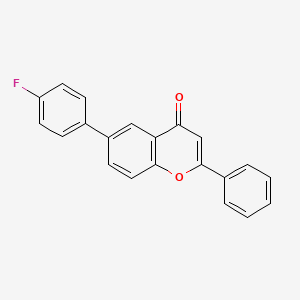
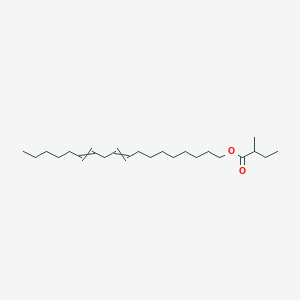

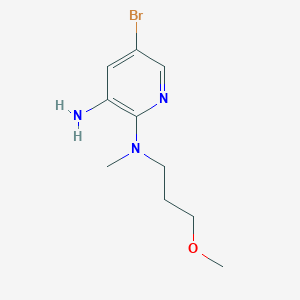
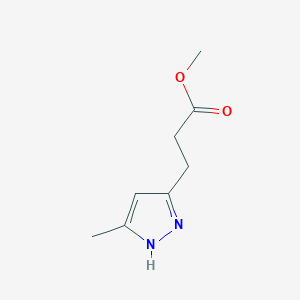
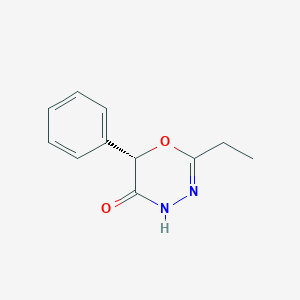
![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
